molecular formula C10H15NO B3158307 2-Methyl-4-propoxyaniline CAS No. 857007-46-6

2-Methyl-4-propoxyaniline

Cat. No.: B3158307
CAS No.: 857007-46-6
M. Wt: 165.23 g/mol
InChI Key: NATPSDRPRXUTKZ-UHFFFAOYSA-N
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Description

2-Methyl-4-propoxyaniline is an organic compound with the molecular formula C10H15NO It is an aromatic amine, characterized by the presence of a methyl group at the second position and a propoxy group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-propoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 2-methyl-4-nitroaniline followed by reduction. The nitro group is first introduced via nitration, and then the nitro compound is reduced to the corresponding amine. The propoxy group can be introduced through a nucleophilic substitution reaction using propyl halides under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aromatic ring or the substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives. These products can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds.

Scientific Research Applications

2-Methyl-4-propoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-propoxyaniline involves its interaction with various molecular targets. The aromatic amine group can participate in hydrogen bonding and other interactions with enzymes and receptors. The propoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and activity. Detailed studies on its molecular pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-ethoxyaniline: Similar structure with an ethoxy group instead of a propoxy group.

    2-Methyl-4-butoxyaniline: Contains a butoxy group, leading to different chemical properties.

    4-Propoxyaniline: Lacks the methyl group at the second position, affecting its reactivity.

Uniqueness

2-Methyl-4-propoxyaniline is unique due to the specific combination of the methyl and propoxy groups on the aniline ring.

Properties

IUPAC Name

2-methyl-4-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATPSDRPRXUTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 404b (3.78 g, 19.4 mmol) was dissolved in EtOAc (20 mL) and MeOH (20 mL) and transferred to a 250 mL hydrogenation flask. 10% Pd/C (378 mg, 10% w/w) was added and the sample was hydrogenated for 4 h at 35 psi H2. Upon completion, the mixture was filtered over a bed of Celite and then concentrated in vacuo. The residue was dissolved in EtOAc (100 mL) and washed with NaHCO3 (100 mL×3). The organic layer was separated and then dried over Na2SO4 to provide a crude brown oil which was further purified by chromatography (20% to 50% EtOAc/hexanes) to yield an amber oil (2.72 g, 85%): TLC Rf 0.27 (20% EtOAc/hexanes). 1NMR (600 MHz, CDCl3) δ 6.67 (s, 1H), 6.62 (m, 2H), 3.85-3.38 (t, 2H, J=6.66 Hz), 2.16 (s, 3H), 1.79-1.73 (sex, 2H, J=7.44 Hz), 1.02-1.00 (t, 3H, J=7.44 Hz). 13C NMR (150 MHz, CDCl3) δ 152.3, 137.8, 124.1, 117.2, 116.1, 112.9, 70.1, 22.7, 17.7, 10.5. Elemental analysis calculated for C10H15NO: C, 72.69; H, 9.15; N, 8.48. Found: C, 72.42; H, 9.14; N, 8.46.
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
378 mg
Type
catalyst
Reaction Step Three
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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